molecular formula C8H12BNO4S B1418720 Ethyl 3-boronobenzenesulfonamide CAS No. 871329-76-9

Ethyl 3-boronobenzenesulfonamide

Cat. No.: B1418720
CAS No.: 871329-76-9
M. Wt: 229.07 g/mol
InChI Key: VPQGUZSIKYKFNS-UHFFFAOYSA-N
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Description

Ethyl 3-boronobenzenesulfonamide is an organic compound with the molecular formula C8H12BNO4S. It is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Biochemical Analysis

Biochemical Properties

Ethyl 3-boronobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular processes, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, and can also interact with other proteins and nucleic acids . These interactions can lead to changes in enzyme activity, protein function, and gene expression. For instance, by binding to the active site of an enzyme, it can inhibit its activity, thereby blocking a specific biochemical pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect. Additionally, high doses of the compound can lead to toxicity, affecting various organs and systems in the animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their levels and affecting overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can affect its localization and accumulation in specific tissues, influencing its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on specific biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-boronobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzenesulfonamide with ethylboronic acid under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-boronobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in pharmaceuticals and materials science .

Scientific Research Applications

Ethyl 3-boronobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical compounds.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

Ethyl 3-boronobenzenesulfonamide can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-boronobenzoic acid. While all these compounds are used in Suzuki-Miyaura coupling, this compound offers unique advantages in terms of stability and reactivity. Its ethyl group provides additional steric and electronic properties that can influence the outcome of reactions .

List of Similar Compounds

Properties

IUPAC Name

[3-(ethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQGUZSIKYKFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661210
Record name [3-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-76-9
Record name [3-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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